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Cat. No.: B12383138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Listeriolysin O (LLO) peptide

fragment 190-201 and its utility in cancer immunotherapy research. LLO (190-201) is a major

histocompatibility complex class II (MHC-II)-restricted peptide derived from the pathogenic

bacterium Listeria monocytogenes. Its potent ability to elicit a robust CD4+ T helper cell (Th1)

response has made it a valuable tool in the development of novel cancer vaccines and

immunotherapeutic strategies.

Immunological Properties and Mechanism of Action
Listeriolysin O (LLO) is a pore-forming toxin essential for the virulence of Listeria

monocytogenes. Within the context of immunotherapy, specific epitopes of LLO have been

identified as powerful immunogens. The peptide spanning amino acids 190-201 (sequence:

NEKYAQAYPNVS) is a particularly potent immunodominant CD4+ T cell epitope.[1][2]

The primary mechanism of LLO (190-201) in anti-tumor immunity involves its presentation by

antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, via the MHC

class II pathway. This leads to the activation and expansion of LLO (190-201)-specific CD4+ T

cells. These activated CD4+ T helper cells, predominantly of the Th1 phenotype, play a crucial

role in orchestrating a comprehensive anti-tumor immune response by:

Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs): Activated CD4+ T cells enhance

the priming, proliferation, and effector function of tumor antigen-specific CD8+ T cells, which
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are critical for directly killing cancer cells.

Activating APCs: CD4+ T cells can further activate APCs, leading to increased expression of

co-stimulatory molecules and production of pro-inflammatory cytokines, creating a more

immunogenic tumor microenvironment.

Secreting pro-inflammatory cytokines: Th1 cells release cytokines like interferon-gamma

(IFN-γ) and tumor necrosis factor-alpha (TNF-α), which have direct anti-proliferative effects

on tumor cells and can modulate the tumor microenvironment to be more susceptible to

immune attack.[3]

Research has demonstrated that LLO can elicit CD4+ T cell responses at exceptionally low

concentrations (femtomolar to picomolar levels), making it significantly more efficient than

many other peptides.[1][4][5] This high antigenicity is a key advantage for its use in cancer

vaccine formulations.

Data Presentation: Efficacy of LLO (190-201) in
Preclinical Models
The following tables summarize quantitative data from various preclinical studies investigating

the immunogenicity and efficacy of LLO (190-201)-based cancer immunotherapies.
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Study Focus Model System
Vaccine/Treatm

ent

Key

Quantitative

Findings

Reference

CD4+ T Cell

Response
C57BL/6 mice

LLO (190-201)

peptide

immunization

LLO (190-201) is

presented to

CD4+ T cells at

concentrations

3,000-7,000

times lower than

the free peptide.

[5]

CD4+ T Cell

Response
C57BL/6 mice

Tvax (T cells

modified with

OVA and LLO

190-201)

A single

vaccination with

Tvax induced

detectable IFN-

γ–producing LLO

(190–201)-

specific CD4+ T

cells.

[6][7]

Delayed-Type

Hypersensitivity

(DTH) Response

BALB/c mice
DC-LLO (190-

201) vaccine

Induced a low

DTH response.
[8]

In Vivo

Immunogenicity
C57BL/6 mice

Immunization

with 250

picomoles of

LLO (190-201)

peptide in

incomplete

Freund's

adjuvant

Elicited IFN-γ

and IL-2

responses in

draining lymph

nodes.

[9][10]

Experimental Protocols
Protocol 1: In Vivo Mouse Immunization and T Cell
Response Analysis
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This protocol outlines a general procedure for immunizing mice with the LLO (190-201) peptide

and subsequently analyzing the antigen-specific T cell response.

Materials:

LLO (190-201) peptide (NEKYAQAYPNVS)

Incomplete Freund's Adjuvant (IFA)

Phosphate-Buffered Saline (PBS)

C57BL/6 or BALB/c mice (6-8 weeks old)

Spleen harvesting tools

Cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

Brefeldin A

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-TNF-α)

Flow cytometer

Procedure:

Peptide Emulsification:

Reconstitute the LLO (190-201) peptide in sterile PBS or DMSO according to the

manufacturer's instructions.

Prepare an emulsion by mixing the peptide solution with an equal volume of Incomplete

Freund's Adjuvant. A common final concentration for immunization is 250 picomoles per

mouse.[9][10]

Emulsify by vortexing or syringing until a stable, thick emulsion is formed.

Immunization:
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Inject mice subcutaneously or in the footpad with 50-100 µL of the peptide-adjuvant

emulsion.

T Cell Isolation and Restimulation:

Seven to ten days post-immunization, euthanize the mice and aseptically harvest the

spleens or draining lymph nodes.

Prepare single-cell suspensions by mechanical disruption and passing through a cell

strainer.

Lyse red blood cells using an appropriate lysis buffer.

Wash and resuspend the cells in complete culture medium.

Plate the splenocytes at a density of 1-2 x 10^6 cells/well in a 96-well plate.

Restimulate the cells with the LLO (190-201) peptide (e.g., at a concentration of 10^-6 M)

for 5-6 hours in the presence of Brefeldin A to block cytokine secretion.[11]

Intracellular Cytokine Staining and Flow Cytometry:

After restimulation, wash the cells and stain for surface markers (e.g., CD4, CD8).

Fix and permeabilize the cells using a commercial kit.

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).

Acquire the samples on a flow cytometer and analyze the data to determine the frequency

of LLO (190-201)-specific, cytokine-producing CD4+ T cells.

Protocol 2: Generation of LLO (190-201)-Specific T Cell
Hybridomas
This protocol describes the generation of T cell hybridomas to study the specifics of LLO (190-
201) presentation and T cell activation.

Materials:
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C57BL/6 or BALB/c mice

Listeria monocytogenes (EGD strain)

LLO (190-201) peptide

BW5147 CD4+ fusion partner cell line

Polyethylene glycol (PEG)

HAT (hypoxanthine-aminopterin-thymidine) selection medium

HT (hypoxanthine-thymidine) medium

Procedure:

Mouse Infection:

Infect mice intraperitoneally with a sublethal dose of L. monocytogenes (e.g., 10^3 colony-

forming units).[10]

Isolation of Splenocytes:

Seven days post-infection, harvest the spleens and prepare a single-cell suspension as

described in Protocol 1.

In Vitro Culture:

Culture the isolated spleen cells with the LLO (190-201) peptide for 3 days to enrich for

antigen-specific T cells.[10]

Cell Fusion:

Fuse the cultured splenocytes with the BW5147 CD4+ T cell lymphoma cell line using

polyethylene glycol.

Selection and Cloning:

Select for hybridoma cells by culturing in HAT medium.
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Screen the resulting hybridomas for specificity to LLO (190-201) presented by APCs.

Clone positive hybridomas by limiting dilution to ensure monoclonality.

Visualizations
Signaling Pathway: LLO (190-201) Presentation and
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Caption: MHC-II presentation of LLO (190-201) and subsequent CD4+ T cell activation.

Experimental Workflow: In Vivo Immunization and
Analysisdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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